Heterocyclic derivative 3
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Overview
Description
Heterocyclic derivative 3 is a member of the heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements These compounds are significant in various fields due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of heterocyclic derivative 3 typically involves multi-step synthetic routes. One common method includes the alkylation of nitrogen atoms in imidazole, followed by multi-component reactions involving primary amines, glyoxal, and formaldehyde. This process yields symmetrical N, N’-substituted azolium salts . Another approach involves the copper-catalyzed Ullman-coupling reaction to prepare N-aryl imidazole derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors to facilitate the multi-step synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Heterocyclic derivative 3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are prevalent, often using reagents like halogens, alkyl halides, and nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Heterocyclic derivative 3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the production of dyes, polymers, and agrochemicals .
Mechanism of Action
The mechanism of action of heterocyclic derivative 3 involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced tumor growth or viral replication .
Comparison with Similar Compounds
Heterocyclic derivative 3 can be compared with other similar compounds such as pyridine, thiophene, and furan:
Pyridine: Contains a nitrogen atom in a six-membered ring, commonly used in pharmaceuticals.
Thiophene: Contains a sulfur atom in a five-membered ring, known for its electronic properties.
Furan: Contains an oxygen atom in a five-membered ring, used in the synthesis of various organic compounds .
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of multiple heteroatoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and industrial materials .
Properties
Molecular Formula |
C17H15NO2S |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[2-(3-methylphenyl)ethynyl]-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine 6,6-dioxide |
InChI |
InChI=1S/C17H15NO2S/c1-13-3-2-4-14(9-13)5-6-15-10-16-12-21(19,20)8-7-17(16)18-11-15/h2-4,9-11H,7-8,12H2,1H3 |
InChI Key |
QSNHNADSPWYHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2=CC3=C(CCS(=O)(=O)C3)N=C2 |
Origin of Product |
United States |
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